Unannotated Bioactivity Baseline Confers Superior Selectivity Starting Point vs. Kinase-Annotated Aryl Ureas
The target compound registers no known biological activity in the curated ChEMBL 20 database [1], whereas structurally related urea derivatives bearing the 5-chloro-2-methoxyphenyl moiety are frequently annotated as kinase inhibitors. For instance, the pyrazinyl analog 3-(5-chloro-2-methoxyphenyl)-1-(6-{[1-(dimethylamino)propan-2-yl]oxy}pyrazin-2-yl)urea exhibits a Ki of 20 nM against Chk1 [2]. This absence of pre-existing target annotation reduces the probability of cryptic polypharmacology and positions the compound as a superior negative control and a cleaner starting scaffold for novel target identification.
| Evidence Dimension | Number of known bioactivity targets (ChEMBL curation) |
|---|---|
| Target Compound Data | 0 known targets (ChEMBL 20) |
| Comparator Or Baseline | Chk1-inhibitory urea analog (BDBM15246): at least 1 known target (CHK1, Ki = 20 nM) |
| Quantified Difference | A qualitative reduction from ≥1 to 0 annotated targets, implying a cleaner starting selectivity profile. |
| Conditions | ChEMBL 20 curated database; BindingDB enzyme inhibition assay (Chk1) |
Why This Matters
For procurement decisions in early-stage drug discovery, selecting a compound with zero annotated off-target liabilities minimizes the risk of resource-intensive follow-up on false-positive hits.
- [1] ZINC Database. Substance ZINC000013256961. Activities based on ChEMBL 20: no known activity. Accessed 2026-05-09. View Source
- [2] BindingDB. BDBM15246: 3-(5-chloro-2-methoxyphenyl)-1-(6-{[1-(dimethylamino)propan-2-yl]oxy}pyrazin-2-yl)urea. Ki = 20 nM for Chk1 inhibition. Accessed 2026-05-09. View Source
